2-(2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(2,6-difluorophenyl)methyl]acetamide
CAS No.: 1049236-61-4
Cat. No.: VC11925406
Molecular Formula: C21H16F2N2O4S2
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049236-61-4 |
|---|---|
| Molecular Formula | C21H16F2N2O4S2 |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | 2-[2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2,6-difluorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C21H16F2N2O4S2/c22-15-2-1-3-16(23)14(15)8-24-20(27)7-13-9-30-21(25-13)31-10-17(26)12-4-5-18-19(6-12)29-11-28-18/h1-6,9H,7-8,10-11H2,(H,24,27) |
| Standard InChI Key | GLZXCZWHHQAOME-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)NCC4=C(C=CC=C4F)F |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC(=CS3)CC(=O)NCC4=C(C=CC=C4F)F |
Introduction
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the thiazole and benzodioxol rings, followed by the introduction of the oxoethylsulfanyl linker and the difluorophenylmethyl acetamide group. Common methods might involve condensation reactions, nucleophilic substitutions, and possibly metal-catalyzed cross-coupling reactions.
Biological Activities
While specific biological activities for this compound are not detailed in the available literature, compounds with similar structural motifs have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties .
-
Anticancer Activity: Compounds with thiazole and sulfanyl linkages have been studied for their anticancer potential .
-
Inflammatory Response Modulation: Some thiazole-based compounds have been investigated as anti-inflammatory agents .
Research Findings and Potential Applications
Given the structural complexity and potential biological activities, this compound could be of interest for further research in drug discovery. The presence of a benzodioxol ring, known for its occurrence in certain biologically active compounds, and the thiazole ring, which is common in pharmaceuticals, suggests potential applications in medicinal chemistry.
Potential Biological Activities
| Activity | Potential Use |
|---|---|
| Antimicrobial | Treatment of infections |
| Anticancer | Cancer therapy |
| Anti-inflammatory | Management of inflammatory conditions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume